![molecular formula C35H52N2O8 B606660 Cholylglycyltyrosine CAS No. 67319-56-6](/img/structure/B606660.png)
Cholylglycyltyrosine
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Overview
Description
Cholylglycyltyrosine is a new agent for hepatobiliary imaging.
Scientific Research Applications
Lipid Metabolism
Cholylglycyltyrosine plays a role in lipid metabolism, as indicated by studies on diacylglycerol (DAG), a related lipid molecule. DAG has been studied for its impact on lipid and glucose metabolism, with effects including lowering plasma triacylglycerol, decreasing postprandial hyperlipidemia, and reducing diet-induced obesity compared with triacylglycerol, which has a similar fatty acid composition. The structural differences between DAG and triacylglycerol account for their distinct metabolic effects (Tada, 2004).
Nutritional and Functional Aspects
Diacylglycerol, closely related to cholylglycyltyrosine, is used as an emulsifier, crystallization modifier, and functional ingredient in various fat-based products. It showcases functionalities and health beneficial properties, although it has lower oxidative and thermal stability as cooking oil. The formation of potentially harmful compounds at high temperatures is a concern, indicating the need for further research to improve the stability of DAG through various techniques (Lee et al., 2020).
Cardiovascular Disease
Cholylglycyltyrosine's relationship with lipid molecules like diacylglycerol suggests a potential impact on cardiovascular health. For instance, Mendelian randomization studies on lipids indicate that certain lipid-related genetic variants can influence the risk of coronary heart disease, highlighting the importance of lipid metabolism in cardiovascular health (Holmes et al., 2014).
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of compounds related to cholylglycyltyrosine is essential, especially in critically ill patients where altered pharmacokinetics can significantly affect drug efficacy. Studies on antibiotics' pharmacokinetic properties in such patients provide insights into optimizing dosing regimens and improving treatment outcomes (Roberts & Lipman, 2009).
properties
CAS RN |
67319-56-6 |
---|---|
Product Name |
Cholylglycyltyrosine |
Molecular Formula |
C35H52N2O8 |
Molecular Weight |
628.8 |
IUPAC Name |
((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycyl-L-tyrosine |
InChI |
InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45)/t19-,21+,23-,24-,25+,26+,27+,28-,29+,32+,34+,35-/m1/s1 |
InChI Key |
HERYPGYAYHTUGY-KFNBCNGZSA-N |
SMILES |
C[C@@H]([C@H]1CC[C@H]2[C@@H]3[C@@H](C[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O)O)CCC(NCC(N[C@H](C(O)=O)Cc5ccc(O)cc5)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cholylglycyltyrosine; Chol-gly-tyr; 125I-Cgtyr; Cholyl-glycyl-tyrosine; I-Cholylglycyltyrosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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